(6-Aminohexyl)(methyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)(methyl)amine typically involves the reaction of 1,6-hexanediamine with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
1,6-Hexanediamine+Methylamine→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Aminohexyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(6-Aminohexyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Aminohexyl)(methyl)amine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions where it donates an electron pair to form chemical bonds. The pathways involved include nucleophilic substitution and addition reactions, which are fundamental in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine: A primary diamine with similar structural features but lacks the methyl group.
N-Methyl-1,5-pentanediamine: Similar in structure but with a shorter carbon chain.
Uniqueness
(6-Aminohexyl)(methyl)amine is unique due to the presence of both a primary and a secondary amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various chemical processes .
Properties
IUPAC Name |
N'-methylhexane-1,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWLCJAPSAGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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